[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, hydroxy, and difluoromethyl groups
Preparation Methods
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzoyl chloride, which is obtained from 5-chlorosalicylic acid through chlorination.
Formation of Pyrazole Ring: The next step involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with hydrazine to form the pyrazole ring.
Introduction of Difluoromethyl Groups:
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone undergoes various chemical reactions:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase and nuclear factor-kappa B.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone can be compared with similar compounds:
5-chloro-2-hydroxybenzoyl chloride: This precursor compound shares the chloro and hydroxybenzoyl groups but lacks the pyrazole ring and difluoromethyl groups.
Difluoromethylated Pyrazoles: Compounds with similar pyrazole rings and difluoromethyl groups but different substituents on the benzoyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(5-chloro-2-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4N2O3/c13-5-1-2-8(20)6(3-5)10(21)19-12(22,11(16)17)4-7(18-19)9(14)15/h1-3,9,11,20,22H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGBHCYFXJRJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=C(C=CC(=C2)Cl)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115354 | |
Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438223-46-2 | |
Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438223-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,5-Bis(difluoromethyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-1-yl](5-chloro-2-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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